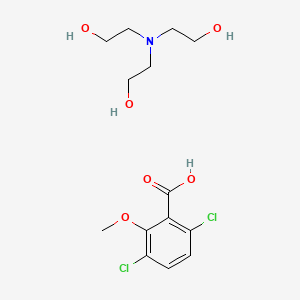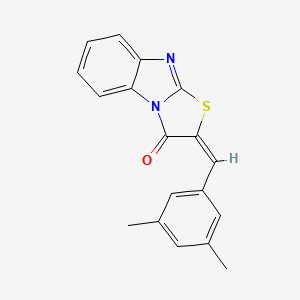
D-Glutamic acid, 4-methyl-, (4S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-Glutamic acid, 4-methyl-, (4S)- is a derivative of glutamic acid, a non-essential amino acid involved in various metabolic pathways. This compound is characterized by the presence of a methyl group at the fourth position, which significantly influences its chemical properties and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of D-Glutamic acid, 4-methyl-, (4S)- can be achieved through several methods. One notable approach involves the use of Evans asymmetric alkylation to establish the stereochemistry of the 4-methyl group. This method provides high stereoselectivity and is suitable for gram-scale production . Another method involves the intramolecular radical cyclization approach, which has been used to synthesize Boc-protected 4-methylproline carboxylates .
Industrial Production Methods: Industrial production of D-Glutamic acid, 4-methyl-, (4S)- typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on the desired purity, yield, and cost-effectiveness of the production process.
Chemical Reactions Analysis
Types of Reactions: D-Glutamic acid, 4-methyl-, (4S)- undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of the methyl group and the stereochemistry of the compound.
Common Reagents and Conditions: Common reagents used in the reactions of D-Glutamic acid, 4-methyl-, (4S)- include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve nucleophiles such as amines and alcohols .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of D-Glutamic acid, 4-methyl-, (4S)- can yield corresponding ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
D-Glutamic acid, 4-methyl-, (4S)- has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a model compound for studying amino acid metabolism and enzyme interactions. In medicine, it has potential therapeutic applications due to its ability to modify glutamine and glutamic acid behavior in cancer cells . Additionally, it is used in the industry for the production of pharmaceuticals and other bioactive compounds .
Mechanism of Action
The mechanism of action of D-Glutamic acid, 4-methyl-, (4S)- involves its interaction with specific molecular targets and pathways. It primarily acts on glutamate receptors, including ionotropic and metabotropic receptors. By binding to these receptors, it can modulate neurotransmitter release and influence various physiological processes . The compound’s effects are also mediated through its ability to inhibit enzymes such as glutamate racemase .
Comparison with Similar Compounds
D-Glutamic acid, 4-methyl-, (4S)- can be compared with other similar compounds, such as L-Glutamic acid, L-Aspartic acid, and 4-methylproline derivatives. These compounds share structural similarities but differ in their stereochemistry and functional groups, which influence their chemical properties and biological activities . For instance, L-Glutamic acid and L-Aspartic acid are excitatory neurotransmitters in the central nervous system, while 4-methylproline derivatives have applications in the synthesis of bioactive peptides .
Similar Compounds
- L-Glutamic acid
- L-Aspartic acid
- 4-methylproline derivatives
- Homoibotenic acid
- 4-methyl-homoibotenic acid
Properties
CAS No. |
97550-62-4 |
|---|---|
Molecular Formula |
C6H11NO4 |
Molecular Weight |
161.16 g/mol |
IUPAC Name |
(2R,4S)-2-amino-4-methylpentanedioic acid |
InChI |
InChI=1S/C6H11NO4/c1-3(5(8)9)2-4(7)6(10)11/h3-4H,2,7H2,1H3,(H,8,9)(H,10,11)/t3-,4+/m0/s1 |
InChI Key |
KRKRAOXTGDJWNI-IUYQGCFVSA-N |
Isomeric SMILES |
C[C@@H](C[C@H](C(=O)O)N)C(=O)O |
Canonical SMILES |
CC(CC(C(=O)O)N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


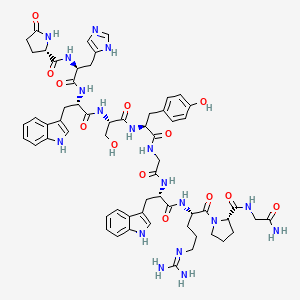
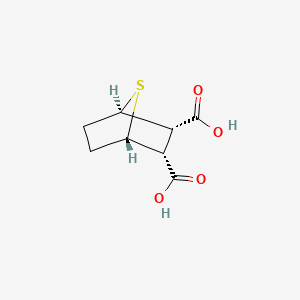

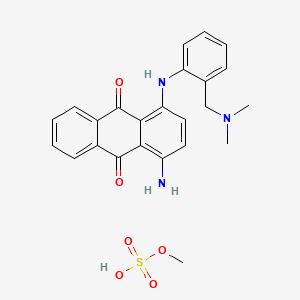
![[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)piperidin-4-yl]-(4-hydroxyphenyl)methanone;pyridine-3-carboxylic acid](/img/structure/B12722177.png)

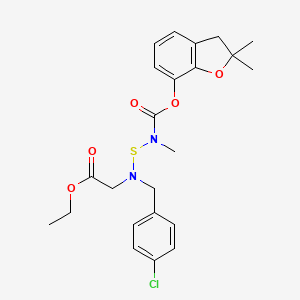
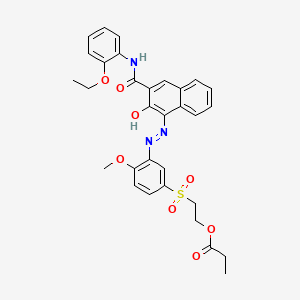
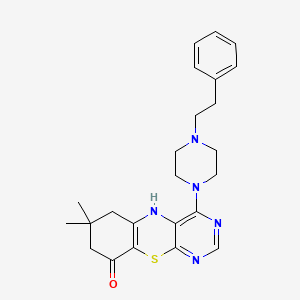
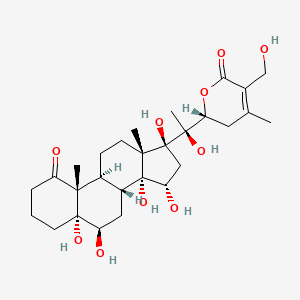
![2-Ethoxy-2-oxoethyl 3,5-dibromo-4-[[4-(diethylamino)-2-[(4-methoxy-1,4-dioxobutyl)amino]phenyl]azo]benzoate](/img/structure/B12722197.png)

